CFI-402257

Übersicht

Beschreibung

CFI-402257 ist ein potenter und hochspezifischer Inhibitor der Threonin-Tyrosin-Kinase, auch bekannt als Monopolarspindle 1. Diese Kinase ist entscheidend für den Spindel-Assemblierungspunkt, die Chromosomenausrichtung und die Fehlerkorrektur während der Mitose. Die Hemmung der Threonin-Tyrosin-Kinase durch this compound führt zu einem vorzeitigen mitotischen Austritt mit nicht angehängten Chromosomen, was zu Chromosomenfehlverteilung, Aneuploidie und Zelltod führt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die ihre hohe Potenz und Selektivität gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle der Threonin-Tyrosin-Kinase in der Zellzyklusregulation und Mitose zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen der Hemmung der Threonin-Tyrosin-Kinase auf zelluläre Prozesse zu untersuchen, darunter die Chromosomenausrichtung und die Fehlerkorrektur.

Medizin: This compound wird in klinischen Studien auf sein Potenzial zur Behandlung verschiedener Krebsarten, einschließlich Brustkrebs, untersucht, indem es die Threonin-Tyrosin-Kinase hemmt und den Zelltod in Krebszellen induziert

Industrie: Es wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf die Threonin-Tyrosin-Kinase zur Krebsbehandlung abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Threonin-Tyrosin-Kinase hemmt, eine duale Spezifität Serin-Threonin-Kinase, die für den Spindel-Assemblierungspunkt entscheidend ist. Die Hemmung dieser Kinase führt zu einem vorzeitigen mitotischen Austritt mit nicht angehängten Chromosomen, was zu Chromosomenfehlverteilung, Aneuploidie und Zelltod führt. Dieser Mechanismus ist besonders wirksam in Krebszellen, die für ihr Überleben und ihre Proliferation auf die Threonin-Tyrosin-Kinase angewiesen sind .

Vorbereitungsmethoden

The synthesis of CFI-402257 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that ensure its high potency and selectivity .

Analyse Chemischer Reaktionen

CFI-402257 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

CFI-402257 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a tool compound to study the role of threonine tyrosine kinase in cell cycle regulation and mitosis.

Biology: It is used to investigate the effects of threonine tyrosine kinase inhibition on cellular processes, including chromosome alignment and error correction.

Medicine: This compound is being evaluated in clinical trials for its potential to treat various cancers, including breast cancer, by inhibiting threonine tyrosine kinase and inducing cell death in cancer cells

Industry: It is used in the development of new therapeutic agents targeting threonine tyrosine kinase for cancer treatment

Wirkmechanismus

CFI-402257 exerts its effects by inhibiting threonine tyrosine kinase, a dual-specificity serine-threonine kinase critical for the spindle assembly checkpoint. Inhibition of this kinase leads to premature mitotic exit with unattached chromosomes, resulting in chromosomal missegregation, aneuploidy, and cell death. This mechanism is particularly effective in cancer cells, which rely on threonine tyrosine kinase for survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

CFI-402257 ist einzigartig in seiner hohen Potenz und Selektivität für die Threonin-Tyrosin-Kinase. Ähnliche Verbindungen sind:

CFI-402411: Ein weiterer Threonin-Tyrosin-Kinase-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

CFI-400945: Eine verwandte Verbindung, die auf eine andere Kinase abzielt, aber einige strukturelle Ähnlichkeiten mit this compound aufweist

This compound zeichnet sich durch seine robuste Unterdrückung des Tumorwachstums und die verstärkte Zytotoxizität in resistenten Krebszelllinien aus .

Biologische Aktivität

CFI-402257 is a potent and selective small-molecule inhibitor targeting the threonine-tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1). This compound has garnered significant attention in cancer research due to its ability to disrupt cell cycle regulation, leading to potential therapeutic applications in various malignancies. This article summarizes the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and implications for clinical use.

This compound functions primarily by inhibiting Mps1 kinase activity, which plays a crucial role in the spindle assembly checkpoint (SAC). The SAC is essential for ensuring proper chromosome segregation during cell division. Inhibition of Mps1 leads to:

- Chromosome Missegregation : this compound treatment results in significant aneuploidy, characterized by an abnormal number of chromosomes in cancer cells .

- Cell Cycle Arrest : The compound induces polyploidy (cells with more than two paired sets of chromosomes) and triggers cellular senescence, thereby halting cancer cell proliferation .

- Immune Activation : this compound has been shown to activate the stimulator of interferon genes (STING) pathway, promoting anti-tumor immunity by recruiting immune cells such as natural killer cells and T cells into the tumor microenvironment .

In Vitro Studies

This compound has demonstrated potent growth inhibition across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate high potency:

| Cancer Type | IC50 (nM) |

|---|---|

| Colon Cancer | 15 |

| Ovarian Cancer | 30 |

| Breast Cancer | 160 |

The compound effectively suppresses cell viability in multiple cancer types, particularly those with high Mps1 expression levels .

In Vivo Studies

In murine models, this compound has shown promising anti-tumor effects:

- Tumor Growth Inhibition : In xenograft models using human breast cancer cells, this compound significantly inhibited tumor growth with a tumor growth inhibition (TGI) rate of up to 89% at optimal doses .

- Combination Therapy : When used in conjunction with immune checkpoint inhibitors like PD-1 antibodies, this compound enhanced therapeutic efficacy, suggesting a synergistic effect that could improve outcomes in patients with solid tumors .

Case Studies

A recent study highlighted the effects of this compound on hepatocellular carcinoma (HCC):

- Treatment Outcomes : In HCC-bearing mice, treatment with this compound led to substantial tumor reduction without significant toxicity. The study indicated that this compound could be a viable option for targeting HCC, especially in cases with TP53 mutations that typically confer resistance to conventional therapies .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

Eigenschaften

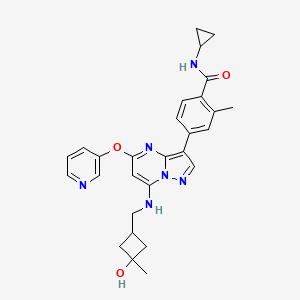

IUPAC Name |

N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQUGSPFUBGJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610759-22-2 | |

| Record name | CFI-402257 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610759222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luvixasertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE97PTK3Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.